LysoPC(20:5)

Vue d'ensemble

Description

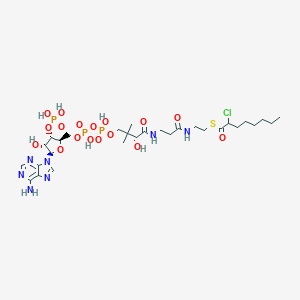

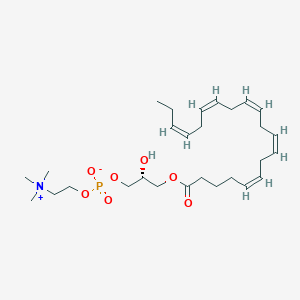

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as lysophosphatidylcholine (20:5), is a type of lysophospholipid. It is a monoglycerophospholipid in which a phosphorylcholine moiety occupies a glycerol substitution site. This compound consists of one chain of eicosapentaenoic acid at the C-1 position, derived from fish oils, liver, and kidney .

Applications De Recherche Scientifique

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has numerous scientific research applications:

Chemistry: It is used in lipid research to study the structure and function of cell membranes.

Mécanisme D'action

Target of Action

LysoPC(20:5), also known as LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)), is a type of lysophospholipid (LyP). Its primary targets are the enzymes involved in its metabolism, mainly phospholipase A2 (PLA2) . PLA2 removes one of the fatty acid groups from phosphatidylcholine to produce LysoPC . LysoPC is known to activate endothelial cells during early atherosclerosis .

Mode of Action

LysoPC is produced within cells mainly by the action of PLA2, which cleaves phosphatidylcholine (PC) to produce LysoPC . This interaction results in an increase in the LysoPC content in modified low-density lipoprotein (LDL) and oxidized LDL, which play significant roles in the development of atherosclerotic plaques and endothelial dysfunction .

Biochemical Pathways

The primary biochemical pathway involving LysoPC is its synthesis from PC via the action of PLA2 . This pathway is associated with circulating pro-inflammatory cytokines under homeostatic conditions . Overexpression or enhanced activity of PLA2 increases the LysoPC content, disrupting LPC homeostasis and leading to metabolic disorders .

Pharmacokinetics

The pharmacokinetics of LysoPC involve its rapid extracellular degradation into free fatty acids (FFA) and glycerophosphocholine . The FFAs, once bound to LysoPC, are rapidly incorporated into cellular phospholipids, changing their fatty acid compositions accordingly . This process results in a significant increase in the amount of neutral lipids, inducing the formation of lipid droplets .

Result of Action

The action of LysoPC results in a change in the composition of cellular phospholipids and an increase in the amount of neutral lipids . This leads to the formation of lipid droplets and an increase in the rigidity of the cell membrane . These changes are thought to alter cellular functions involved in metastasis .

Action Environment

The action of LysoPC is influenced by the physiological mix of LysoPC species in the environment . Saturated and mono-unsaturated LysoPC, in particular, appear to attenuate the metastatic activity of tumours . The artificial increase of saturated and mono-unsaturated LysoPC in plasma is a novel therapeutic approach to interfere with metastasis .

Analyse Biochimique

Biochemical Properties

LysoPC(20:5) is produced within cells mainly by the enzyme phospholipase A2, which removes one of the fatty acid groups from phosphatidylcholine to produce LysoPC(20:5) . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in cellular functions .

Cellular Effects

LysoPC(20:5) has profound effects on various types of cells and cellular processes. It activates endothelial cells during early atherosclerosis . It also acts as a signal, released by apoptotic cells to recruit phagocytes, which then phagocytose the apoptotic cells . Furthermore, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of LysoPC(20:5) involves its interactions with biomolecules and changes in gene expression. Hydrolysis of LysoPC(20:5) by autotaxin, an enzyme with lysophospholipase D activity, generates lysophosphatidic acid, which is highly associated with cancers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LysoPC(20:5) change over time. It has been observed that solid tumour cells show a very fast extracellular degradation of the LysoPC species to free fatty acids (FFA) and glycerophosphocholine . This indicates the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of LysoPC(20:5) vary with different dosages. It has been found that treatment of metastatic tumour cells with saturated LysoPC species reduced their metastatic potential in vivo in mouse experiments .

Metabolic Pathways

LysoPC(20:5) is involved in several metabolic pathways. It is mainly derived from the turnover of phosphatidylcholine (PC) in the circulation by phospholipase A2 . In the presence of Acyl-CoA, lysophosphatidylcholine acyltransferase (LPCAT) converts LysoPC(20:5) to PC, which rapidly gets recycled by the Lands cycle .

Transport and Distribution

LysoPC(20:5) is transported and distributed within cells and tissues. It has been suggested that a lysoPC acylation activity is associated with plant plasma membranes and cannot exclude a PC transacylase activity .

Subcellular Localization

It is known that LysoPC(20:5) is present as minor phospholipids in the cell membrane and in the blood plasma .

Méthodes De Préparation

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can be synthesized through the hydrolysis of phosphatidylcholine by the enzyme phospholipase A2. This process is part of the de-acylation/re-acylation cycle that controls the overall molecular species composition of lysophosphatidylcholine . Industrial production methods often involve the extraction of lipids from tissues, where phospholipase is activated .

Analyse Des Réactions Chimiques

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: This reaction can occur under oxidative stress conditions, leading to the formation of oxidized lysophosphatidylcholine derivatives.

Substitution: The phosphorylcholine moiety can be substituted with other functional groups under specific conditions.

Common reagents and conditions used in these reactions include enzymes like phospholipase A2 and LCAT, as well as oxidative agents for oxidation reactions. Major products formed from these reactions include oxidized lysophosphatidylcholine derivatives and cholesterol esters .

Comparaison Avec Des Composés Similaires

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which includes eicosapentaenoic acid. Similar compounds include other lysophosphatidylcholines with different fatty acid chains, such as:

LysoPC(203(5Z,8Z,11Z)): Contains a different fatty acid chain and is used as a biomarker for acute aortic dissection.

LysoPC(181(9Z)): Another lysophosphatidylcholine with a different fatty acid composition.

These compounds share similar structural features but differ in their fatty acid chains, leading to variations in their biological roles and applications.

Propriétés

IUPAC Name |

[(2R)-2-hydroxy-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H48NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h6-7,9-10,12-13,15-16,18-19,27,30H,5,8,11,14,17,20-26H2,1-4H3/b7-6-,10-9-,13-12-,16-15-,19-18-/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIGSOAOQOXRDU-WJPZTBRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H48NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471911 | |

| Record name | LysoPC(20:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

541.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(20:5(5Z,8Z,11Z,14Z,17Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010397 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

162440-04-2 | |

| Record name | LysoPC(20:5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Lysophosphatidylcholine (20:5) being identified as a potential biomarker in multiple studies?

A: Lysophosphatidylcholine (20:5) has been consistently identified as a potential biomarker for various conditions, including nonalcoholic fatty liver disease (NAFLD) [, ], hepatocellular carcinoma [], incomplete abortion [], and cadmium toxicity []. Its altered levels in these conditions suggest a potential role in disease pathogenesis or progression, making it a valuable target for further investigation.

Q2: How does Lysophosphatidylcholine (20:5) relate to liver health, specifically in the context of NAFLD?

A: Research indicates that Lysophosphatidylcholine (20:5) levels can be significantly altered in individuals with NAFLD. Studies have shown that supplementation with n-3 polyunsaturated fatty acids (PUFAs) and phytosterol ester can increase serum levels of Lysophosphatidylcholine (20:5), which negatively correlates with the severity of hepatic steatosis []. This suggests that Lysophosphatidylcholine (20:5) may play a role in the beneficial effects of these supplements on liver health.

Q3: Beyond NAFLD, are there other conditions where Lysophosphatidylcholine (20:5) shows promise as a biomarker?

A: Yes, research has linked altered Lysophosphatidylcholine (20:5) levels to other health conditions. For instance, in a study investigating the protective effects of quercetin against cadmium toxicity in rats, Lysophosphatidylcholine (20:5) was among the significantly altered metabolites, suggesting its potential as a biomarker for cadmium-induced toxicity [].

Q4: Can you elaborate on the connection between Lysophosphatidylcholine (20:5) and reproductive health, particularly in the context of incomplete abortion?

A: In a study evaluating the effects of a traditional Chinese medicine formula on incomplete abortion in rats, Lysophosphatidylcholine (20:5) was identified as one of the potential biomarkers associated with the condition []. This finding suggests that Lysophosphatidylcholine (20:5) might be involved in the physiological processes related to pregnancy maintenance or the development of complications like incomplete abortion. Further research is needed to understand the precise role of Lysophosphatidylcholine (20:5) in these processes.

Q5: What analytical techniques are commonly used to study Lysophosphatidylcholine (20:5)?

A: Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) is frequently employed to analyze and quantify Lysophosphatidylcholine (20:5) in biological samples [, , , , ]. This technique allows for the separation and identification of metabolites based on their mass-to-charge ratio, enabling researchers to study changes in Lysophosphatidylcholine (20:5) levels under different conditions.

Q6: What are the future directions for research on Lysophosphatidylcholine (20:5)?

A6: Future research should focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-9-[5-[[[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-methylphosphoryl]oxymethyl]-4-hydroxyoxolan-2-yl]-3H-purin-6-one](/img/structure/B138055.png)